molecular formula C13H12ClOP B118578 (Chloromethyl)diphenylphosphine Oxide CAS No. 1806-49-1

(Chloromethyl)diphenylphosphine Oxide

Cat. No. B118578
CAS RN: 1806-49-1
M. Wt: 250.66 g/mol
InChI Key: IGPFFLDNJJJXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Chloromethyl)diphenylphosphine Oxide” is a chemical compound with the molecular formula C13H12ClOP . It is used in various fields such as cancer research, neurology, infectious disease research, and pharmaceutical toxicology .


Synthesis Analysis

The synthesis of “(Chloromethyl)diphenylphosphine Oxide” involves the interaction of (2-(chloromethyl)phenyl)diphenylphosphine with different imidazoles . This method has been cited in various publications and is considered a standard approach for the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of “(Chloromethyl)diphenylphosphine Oxide” is represented by the formula C13H12ClOP . The average mass of the molecule is 250.661 Da .

Scientific Research Applications

Synthesis of Tertiary Phosphines

(Chloromethyl)diphenylphosphine Oxide: is utilized in the synthesis of tertiary phosphines, which are pivotal in the field of organophosphorus chemistry. These compounds serve as ligands in transition metal catalysis and have applications in organocatalysis due to their ability to donate electron density to metal centers .

Organocatalysis

In organocatalysis, tertiary phosphines derived from (Chloromethyl)diphenylphosphine Oxide are used to catalyze various organic reactions. This includes the activation of substrates for nucleophilic attack, which is fundamental in the synthesis of complex organic molecules .

Synthesis of Phosphine Ligands

This compound is instrumental in the preparation of phosphine ligands with specific structural and electronic properties. These ligands are essential for fine-tuning the reactivity and selectivity of metal-catalyzed reactions, which is crucial in pharmaceutical synthesis and material science .

Development of Frustrated Lewis Pairs (FLPs)

FLPs: are synthesized using derivatives of (Chloromethyl)diphenylphosphine Oxide . FLPs have the unique ability to activate small molecules like hydrogen, carbon dioxide, and nitrogen, which has implications in catalysis and hydrogen storage .

Creation of Phosphorus-Containing Polymers

The reactivity of (Chloromethyl)diphenylphosphine Oxide allows for the development of phosphorus-containing polymers. These polymers have potential applications in drug delivery, ion exchange, and removal of toxic pollutants due to their tunable properties .

Synthesis of P-Stereogenic Compounds

This compound is also used in the synthesis of P-stereogenic compounds, which are important in the creation of chiral catalysts and ligands. These compounds have significant applications in asymmetric synthesis, which is a key aspect of producing enantiomerically pure pharmaceuticals .

Luminescent Materials

(Chloromethyl)diphenylphosphine Oxide: derivatives are used in the synthesis of luminescent materials. These materials are important for the development of new lighting and display technologies, as well as in bioimaging .

Advanced Materials Research

Finally, this compound finds application in the synthesis of advanced materials, such as porous organic ligands, which have implications in gas storage, separation technologies, and catalysis .

Safety And Hazards

“(Chloromethyl)diphenylphosphine Oxide” is known to be an irritant to the eyes, skin, and respiratory system . Prolonged exposure can lead to respiratory problems, and accidental ingestion or inhalation can result in severe poisoning . It is also a highly reactive substance that can ignite upon contact with air or water .

properties

IUPAC Name

[chloromethyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPFFLDNJJJXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloromethyl)diphenylphosphine Oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Chloromethyl)diphenylphosphine Oxide
Reactant of Route 2
(Chloromethyl)diphenylphosphine Oxide
Reactant of Route 3
(Chloromethyl)diphenylphosphine Oxide
Reactant of Route 4
(Chloromethyl)diphenylphosphine Oxide
Reactant of Route 5
(Chloromethyl)diphenylphosphine Oxide
Reactant of Route 6
(Chloromethyl)diphenylphosphine Oxide

Q & A

Q1: What happens to (chloromethyl)diphenylphosphine oxide upon X-ray irradiation at low temperatures?

A2: X-ray irradiation of (chloromethyl)diphenylphosphine oxide crystals at 3 K generates the radical species Ph2P(O)CH2Cl-. [, ] This radical, characterized by electron paramagnetic resonance (EPR) spectroscopy, exhibits hyperfine coupling to chlorine, hydrogen, and phosphorus nuclei, providing valuable information about its electronic structure and geometry. The observed hyperfine coupling constants and g-tensor components indicate that the unpaired electron in Ph2P(O)CH2Cl- is primarily localized on the carbon atom adjacent to the chlorine atom. [] This suggests that X-ray irradiation induces a homolytic cleavage of the C-Cl bond in (chloromethyl)diphenylphosphine oxide, leading to the formation of the observed radical species.

Q2: How is (chloromethyl)diphenylphosphine oxide characterized using spectroscopic techniques?

A3: (Chloromethyl)diphenylphosphine oxide and its metal complexes can be characterized using a combination of spectroscopic techniques. 13C, 119Sn, and 31P NMR spectroscopy provide information about the structure and bonding within the compounds. [] Specifically, changes in chemical shifts and coupling patterns upon complexation can reveal the coordination environment around the phosphorus and tin atoms. Additionally, EPR spectroscopy has been used to study the radical species generated upon X-ray irradiation of (chloromethyl)diphenylphosphine oxide, providing insight into the electronic structure and geometry of these reactive intermediates. [] These spectroscopic techniques offer complementary information that, when combined with crystallographic data, allows for a comprehensive understanding of the structural features and reactivity of (chloromethyl)diphenylphosphine oxide and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.